(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
Description
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Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-8-4-13-10(5-12-8)11(18)16-6-9(7-16)17-3-2-14-15-17/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXXGHHGVLWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (5-methylpyrazin-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a heterocyclic compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets.
Mode of Action
The presence of the 1,2,3-triazole ring in compounds is known to be important for binding with biological targets. This binding can lead to various biochemical reactions and changes within the cell.
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases and conditions. These include methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and various cancer cell lines.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in compounds is known to make them resistant to metabolic degradation, which could potentially enhance their bioavailability.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and a pyrazole derivative. This structural complexity suggests a potential for diverse biological activities, making it an interesting subject in medicinal chemistry. The biological activity of compounds with similar structures has been extensively studied, revealing significant pharmacological properties.
Structural Characteristics
The compound features three distinct heterocyclic systems:
- Triazole : Known for its ability to form hydrogen bonds and π–π interactions with biological targets.
- Azetidine : A four-membered ring that can influence the compound's pharmacokinetics and dynamics.
- Pyrazole : Often associated with anti-inflammatory and anti-cancer properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Anticancer Activity : In silico predictions suggest potential interactions with multiple biological targets, enhancing therapeutic efficacy. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation in various studies .
- Anti-inflammatory Properties : The presence of the pyrazole ring suggests potential anti-inflammatory effects, which are common in compounds containing this moiety.
- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of various enzymes, including histone deacetylases and carbonic anhydrases .
Anticancer Activity
A study on benzotriazoles highlighted their antiproliferative activities against human cancer cell lines, demonstrating IC(50) values comparable to established chemotherapeutics like doxorubicin . This suggests that the triazole component in our compound may confer similar anticancer properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The triazole ring's ability to engage in hydrogen bonding may facilitate interactions with key enzymes or receptors involved in disease processes.
Inhibition Studies
A library of compounds including triazoles was evaluated for their inhibition properties against various isoforms of carbonic anhydrases. The findings indicated that structural modifications could significantly enhance inhibitory activity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves coupling 5-methylpyrazine-2-carboxylic acid derivatives with a triazole-substituted azetidine precursor. Key steps include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for Suzuki-Miyaura couplings to introduce the triazole moiety .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >90% purity .
- Validation : Monitor intermediates via TLC and characterize final products using -NMR and LC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?
Methodological Answer:
- Spectral Analysis : Use -NMR (δ 8.2–8.5 ppm for pyrazine protons, δ 7.8–8.0 ppm for triazole protons) and -NMR (carbonyl peak at ~170 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the azetidine-triazole-pyrazine core .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and reactive sites .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound with and measure accumulation in cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the azetidine-triazole core?
Methodological Answer:
- Core Modifications : Replace the triazole with imidazole or tetrazole to assess heterocycle impact on target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the azetidine 3-position to evaluate changes in potency .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict CYP450 interactions and blood-brain barrier permeability .
- Metabolite Identification : Simulate Phase I/II metabolism using Schrödinger’s MetaSite to identify potential toxic derivatives .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream protein targets .
- CRISPR Screening : Knock out candidate receptors (e.g., GPCRs) to confirm pathway dependency .
Technical Challenges
Q. How can researchers mitigate degradation during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
